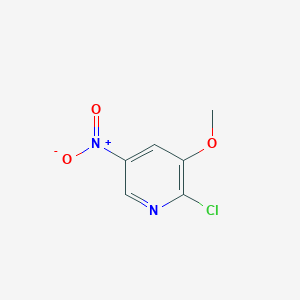
2-Chloro-3-methoxy-5-nitropyridine
Vue d'ensemble
Description
2-Chloro-3-methoxy-5-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Chloro-3-methoxy-5-nitropyridine and its derivatives are frequently used in the synthesis of other chemical compounds. For instance, Jun (2007) discusses the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, highlighting a process involving substitution, oxidation, nitration, and ammoniation (Jun, 2007).
- Further emphasizing its role in synthesis, Kai-qi (2009) describes the production of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation (Kai-qi, 2009).
- In addition, Jukić et al. (2010) detail the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, showcasing the use of X-ray and spectroscopic analysis for structural elucidation (Jukić et al., 2010).
Chemical Reactivity and Properties
- Gruber (1953) explores the malonations of substituted nitropyridines, including this compound, providing insights into the reactivity of various methoxy and nitropyridine derivatives (Gruber, 1953).
- Another study by Szpakiewicz and Wolniak (1999) examines the dehydro-methylamination of nitropyridines, including chloro and methoxy derivatives of 3-nitropyridine, highlighting the chemical transformations possible with these compounds (Szpakiewicz & Wolniak, 1999).
- Bakke and Sletvold (2003) investigate the substitution reactions of 5-nitropyridine-2-sulfonic acid, where various nucleophiles, including methoxy and chloro groups, are substituted, illustrating the versatility of these compounds in chemical reactions (Bakke & Sletvold, 2003).
Kinetics and Mechanisms
- The kinetics of reactions involving 2-chloro-3-nitropyridine and its derivatives are also a focus of research. Hamed (1997) studies the kinetics of reactions of 2-chloro-3-nitropyridine with morpholine and piperidine, providing insight into the mechanistic aspects of these chemical processes (Hamed, 1997).
- Another relevant study by Nakano et al. (2001) showcases an efficient method for p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine, highlighting the practical applications of these compounds in synthetic chemistry (Nakano et al., 2001).
Advanced Applications and Studies
- Bissell and Swansiger (1987) report on the nitration of 3-chloro-5-methoxypyridine N-oxide, a process that yields various nitropyridine derivatives, showcasing the compound's utility in creating more complex chemical structures (Bissell & Swansiger, 1987).
- El-Bardan (1999) provides insights into the kinetics of the reaction of 2-chloro-3-nitropyridine with aryloxide ions, contributing to a deeper understanding of the compound's behavior in various chemical environments (El-Bardan, 1999).
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-3-methoxy-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines generally undergo reactions involving the migration of the nitro group from one position to another in the pyridine ring .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different classes of compounds .
Pharmacokinetics
The compound’s molecular weight (18857 g/mol) and its physicochemical properties suggest that it may have reasonable bioavailability .
Result of Action
Nitropyridines are known to be precursors in the synthesis of various organic compounds, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
Safety and Hazards
The compound is classified as having acute toxicity when ingested, causing skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-3-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPBLSIXOYNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634325 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75711-00-1 | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)



![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)







